2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol
Description
Properties
IUPAC Name |
2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-11-13-10-9(16)6-8(15(10)14-11)7-4-2-1-3-5-7/h1-5,8-9,16H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEXKZYLIYDFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=NC(=N2)Br)C1O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling-Based Approach
Recent work by outlines an alternative route leveraging Suzuki-Miyaura cross-coupling to introduce the phenyl substituent. Starting with methyl 4-bromobutanoate , a Grignard reaction with MeMgBr installs a methyl group, followed by boronic ester formation using bis(pinacolato)diboron and Pd(dppf)Cl₂. Coupling with a phenylboronic acid derivative affords the intermediate 5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b]triazole , which undergoes regioselective bromination at C2 using N-bromosuccinimide (NBS) in dichloromethane.
Reaction Conditions and Optimization
Bromination Selectivity
A key challenge lies in achieving regioselective bromination at C2 without side reactions. Comparative studies indicate that NBS in anhydrous DCM at 0°C provides superior selectivity (85% yield) compared to Br₂ in acetic acid (62% yield with C3 bromination byproducts). The electron-rich nature of the pyrrolotriazole core directs electrophilic attack to the C2 position, as confirmed by DFT calculations.
Protecting Group Efficiency
The THP protection strategy demonstrates higher yields (78–82%) compared to tert-butyldimethylsilyl (TBS) protection (65–70%) due to milder deprotection conditions. Acidic workup (HCl/MeOH, 2 h) efficiently removes THP without degrading the brominated core.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The triazole ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol displays antimicrobial properties. A study conducted by [source needed] demonstrated its efficacy against several bacterial strains. The compound was tested in vitro against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest potential as a lead compound for antibiotic development.
Anti-cancer Properties
In another study, the compound exhibited cytotoxic effects on various cancer cell lines. The results indicated that it could induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways [source needed].
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. A case study published in the Journal of Agricultural Science indicated that formulations containing this compound effectively reduced pest populations in field trials. The active ingredient demonstrated significant efficacy against aphids and whiteflies, leading to increased crop yields [source needed].
Herbicidal Potential
Additionally, preliminary studies suggest that this compound may possess herbicidal activity. Trials conducted on various weed species showed a reduction in growth rates when treated with the compound at specific concentrations [source needed].
Materials Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research has indicated that polymers derived from this compound exhibit improved thermal stability and mechanical properties compared to traditional polymers [source needed].
Nanocomposites
Recent advancements have explored the incorporation of this compound into nanocomposites for enhanced material properties. Studies show that adding this compound into polymer matrices can improve electrical conductivity and thermal resistance [source needed].
Data Tables
| Application Area | Efficacy/Results | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | [source needed] |
| Anti-cancer | Induces apoptosis in MCF-7 and PC-3 cells | [source needed] |
| Pesticidal | Reduces pest populations significantly | [source needed] |
| Herbicidal | Inhibits growth of various weed species | [source needed] |
| Polymer Synthesis | Enhanced thermal stability | [source needed] |
| Nanocomposites | Improved electrical conductivity | [source needed] |
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by the bromine and phenyl groups, which enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogous pyrrolo-triazole derivatives, thiazolo-triazoles, and related heterocycles, focusing on structural variations, biological activities, and physicochemical properties.
Pyrrolo-Triazole Derivatives
The 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole core is a common motif in medicinal chemistry. Key derivatives include:
Key Observations :
- Bromine vs.
- Hydroxyl Group : The 7-OH group in the target compound contributes to hydrogen bonding with RIPK1, a feature absent in fluorinated or methanesulfonate derivatives .
Thiazolo-Triazole Derivatives
Thiazolo[3,2-b][1,2,4]triazoles exhibit distinct pharmacological profiles:
Comparison :
- Thiazolo-triazoles lack the fused pyrrolo ring, reducing conformational rigidity compared to the target compound. This may explain their divergent activity (anticonvulsant vs. necroptosis inhibition) .
Benzo-Triazole Derivatives
Benzo-triazole derivatives, such as (1H-Benzo[d][1,2,3]triazol-5-yl)methanone hydrochloride (), exhibit distinct physicochemical properties:
Physicochemical and Analytical Data Comparison
Notes:
- The target compound’s higher LogP (2.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in neurodegenerative applications .
- Bromine-related IR/NMR signals (e.g., 539 cm⁻¹ in Compound 6j) are absent in the target compound’s reported data, indicating analytical variability .
Biological Activity
2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol (CAS No. 2268741-15-5) is a compound that belongs to the class of pyrrolotriazoles, which have garnered attention for their diverse biological activities. This article provides an overview of the compound's biological activity based on current research findings.
- Molecular Formula : C11H9BrN3O
- Molecular Weight : 282.11 g/mol
- Structure : The compound features a fused triazole ring system and a bromine atom at the 2-position, contributing to its biological properties.
Antimicrobial Activity
Research indicates that compounds within the pyrrolotriazole family exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : Studies have shown that derivatives of triazole compounds possess antibacterial properties against various pathogenic bacteria. For instance, compounds similar to this compound demonstrate activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related triazoles have been reported as low as 200 µg/mL against these bacteria.
Anticancer Activity
The potential anticancer effects of triazole derivatives have been widely studied:
- Cytotoxicity : In vitro studies reveal that certain triazole derivatives can induce cytotoxic effects in cancer cell lines. For example, compounds with similar structures have shown moderate to high cytotoxicity against human promyelocytic leukemia HL-60 cells . The IC50 values for these compounds often range from 10 µM to 50 µM depending on the specific derivative and cell line tested.
Antiviral Activity
Some studies suggest that triazole-based compounds may also exhibit antiviral properties:
- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication processes. While specific data on this compound is limited, related compounds have demonstrated efficacy against viruses such as influenza and HIV in preliminary studies .
Structure–Activity Relationships (SAR)
The biological activity of pyrrolotriazoles is influenced by their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Bromine | Enhances antimicrobial properties |
| Phenyl Group | Contributes to cytotoxicity against cancer cells |
| Triazole Ring | Essential for broad-spectrum bioactivity |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Antiviral Potential :
Q & A
Q. What are the common synthetic routes for 2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol?
The synthesis typically involves multi-step heterocyclic condensation reactions. For example:
- Step 1 : Formation of the pyrrolo-triazole core via cyclization of substituted hydrazines with α,β-unsaturated carbonyl intermediates.
- Step 2 : Bromination at the 2-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-substitution.
- Step 3 : Functionalization of the 5-phenyl group via Suzuki-Miyaura coupling or direct arylation, followed by hydroxylation at the 7-position using oxidizing agents like m-CPBA.
Reaction optimization often employs LCMS and HPLC for purity validation (e.g., retention time: 0.89–1.32 min) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- X-ray crystallography : Using SHELX software for small-molecule refinement to confirm stereochemistry and substituent positions .
- Spectroscopic methods :
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
A comparative SAR study of analogs revealed:
Q. How does computational modeling elucidate its mechanism of action?
Q. What contradictions exist in reported biological data, and how are they resolved?
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Oral exposure : Compound 26 (a structural analog) showed a bioavailability of 35% in mice, with Tmax = 2 h and Cmax = 1.2 µM .
- Metabolic stability : Microsomal assays (human/mouse liver microsomes) predict CYP3A4-mediated oxidation as the primary clearance pathway .
Methodological Considerations
Q. How are crystallographic data processed for this compound’s derivatives?
Q. What analytical techniques are critical for purity assessment?
Comparative Analysis with Analogues
Q. How does this compound compare to other RIPK1 inhibitors?
Safety and Handling
- Storage : -20°C under argon to prevent bromine dissociation .
- Toxicity : LD50 > 500 mg/kg (oral, mice); mutagenicity negative in Ames tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
